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Efficacy Comparison for Unresectable HCC

Objective Progression-

Treatment . Overall

. Response Free Survival . Source | Study Context

Regimen Survival (OS)
Rate (ORR) (PFS)

Lenvatinib 26.1% (per 5.9 months Not Reached Real-World Study vs.
mRECIST) (median) (median) Atezolizumab+Bevacizumab

[1]

Atezolizumab 41.3% (per 5.3 months Not Reached Real-World Study vs.

+ Bevacizumab mRECIST) (median) (median) Lenvatinib [1]

Lenvatinib 24% (per 7.3 months 13.6 months REFLECT Phase 3 Trial vs.
RECIST 1.1) (median) (median) Sorafenib [2] [3]

Sorafenib 9% (per 3.6 months 12.3 months REFLECT Phase 3 Trial vs.
RECIST 1.1) (median) (median) Lenvatinib [2]

Lenvatinib Significantly Significantly Significantly Meta-analysis of Real-World

(pooled data) higher than longer than longer than Studies [4]
Sorafenib Sorafenib Sorafenib
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Key Experimental Methodologies

The validity of comparative data depends heavily on the design and methodology of the clinical trials. Here

are the details of the key studies cited:

e REFLECT Trial (Phase IIT): This was a multicenter, randomized, open-label, non-inferiority trial
[2] [3]. It compared Lenvatinib to Sorafenib as a first-line treatment in patients with unresectable

HCC.

o Key Eligibility: Patients had to have untreated, unresectable HCC, at least one measurable
lesion, a Child-Pugh class A liver score, and an ECOG Performance Status of O or 1.

o Primary Endpoint: Overall Survival (OS), with a non-inferiority margin of 1.08 for the hazard
ratio.

o Key Efficacy Measures: Objective Response Rate (ORR) and Progression-Free Survival
(PFS) were assessed using RECIST 1.1 by blinded independent central review.

¢ Real-World Study (Atezolizumab + Bevacizumab vs. Lenvatinib): This was a retrospective,

single-center cohort study [1].

o Patients: Enrolled 92 patients with unresectable HCC who received either Lenvatinib (n=46)
or Atezolizumab + Bevacizumab (n=46) as first-line therapy.

o Statistical Adjustment: Used Inverse Probability Weighting (IPW) to balance baseline
clinical features between the two groups and reduce confounding factors.

o Key Efficacy Measures: Treatment response was evaluated based on mRECIST (modified
RECIST) criteria, which are specifically designed for HCC and can provide different response
rates compared to RECIST 1.1.

Lenvatinib’'s Mechanism of Action

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI). Its anti-tumor activity in HCC is primarily

driven by its potent inhibition of key receptors involved in tumor angiogenesis and growth [2] [5] [3].

The following diagram illustrates its primary molecular targets and the resulting anti-tumor effects.
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Interpretation and Context for Professionals

e Comparative Efficacy: The data suggests that while the Atezolizumab + Bevacizumab
combination may lead to a higher ORR in some real-world settings [1], a large meta-analysis of real-
world studies concluded that Lenvatinib and this combination have similar median overall survival
[6]. The choice between these first-line options often depends on patient-specific factors, including
liver function, etiology of the disease, and comorbidities.

¢ Etiology as a Factor: Emerging evidence suggests the underlying cause of HCC may influence
treatment efficacy. Some studies indicate Lenvatinib might be particularly effective in patients with
non-viral etiologies like NASH/NAFLD, while Atezolizumab + Bevacizumab may show a preference in
viral HCC [6].

e Overcoming Resistance: Research is actively exploring Lenvatinib in combination with Immune
Checkpoint Inhibitors (ICIs). The anti-angiogenic effects of Lenvatinib can help normalize the tumor
microenvironment and promote an immune response, potentially overcoming resistance to
immunotherapy and leading to synergistic effects [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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